molecular formula C24H23N5O3S B12509421 6-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]sulfanyl}-5-(4-ethoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

6-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]sulfanyl}-5-(4-ethoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B12509421
M. Wt: 461.5 g/mol
InChI Key: JQKLJKIVDSQBTF-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-{[5-(4-ethoxyphenyl)-4-hydroxypyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}ethanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-{[5-(4-ethoxyphenyl)-4-hydroxypyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}ethanone typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline and pyrazolopyrimidine intermediates, followed by their coupling through a sulfanyl linkage. Key steps include:

    Isoquinoline Synthesis: The isoquinoline moiety can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride.

    Pyrazolopyrimidine Synthesis: The pyrazolopyrimidine core can be constructed through a condensation reaction between a hydrazine derivative and a pyrimidine precursor.

    Coupling Reaction: The final coupling step involves the reaction of the isoquinoline and pyrazolopyrimidine intermediates with a suitable thiol reagent under basic conditions to form the sulfanyl linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-{[5-(4-ethoxyphenyl)-4-hydroxypyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can target the carbonyl group or the aromatic rings, leading to the formation of alcohols or dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, dihydro derivatives

    Substitution: Halogenated or functionalized aromatic compounds

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, it can be used in the development of new materials and catalysts.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein-ligand interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.

    Industry: The compound may find use in the development of specialty chemicals, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-{[5-(4-ethoxyphenyl)-4-hydroxypyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}ethanone depends on its specific application. In a biological context, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

  • 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-{[5-(4-methoxyphenyl)-4-hydroxypyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}ethanone
  • 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-{[5-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}ethanone

Uniqueness: The presence of the ethoxyphenyl group and the specific arrangement of the isoquinoline and pyrazolopyrimidine moieties contribute to the compound’s unique chemical properties. These structural features may influence its reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C24H23N5O3S

Molecular Weight

461.5 g/mol

IUPAC Name

6-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C24H23N5O3S/c1-2-32-19-9-7-18(8-10-19)29-23(31)20-13-25-27-22(20)26-24(29)33-15-21(30)28-12-11-16-5-3-4-6-17(16)14-28/h3-10,13H,2,11-12,14-15H2,1H3,(H,25,27)

InChI Key

JQKLJKIVDSQBTF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC(=O)N4CCC5=CC=CC=C5C4

Origin of Product

United States

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